molecular formula C15H12ClF2N5O2 B15003607 2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide CAS No. 924832-41-7

2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide

Cat. No.: B15003607
CAS No.: 924832-41-7
M. Wt: 367.74 g/mol
InChI Key: QEVVZXIRIAJUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine ring system, which is fused with a benzamide moiety

Preparation Methods

The synthesis of 2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazolo[1,5-a]pyrimidine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolo[1,5-a]pyrimidine ring. Common reagents used in this step include hydrazine derivatives and pyrimidine precursors.

    Introduction of the Benzamide Moiety: The benzamide moiety is introduced through a coupling reaction with the triazolo[1,5-a]pyrimidine intermediate. This step often requires the use of coupling agents such as EDCI or DCC.

    Functional Group Modifications: The final step involves the introduction of the chlorine, ethyl, hydroxy, methyl, and difluorobenzamide groups through various substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired functional groups are correctly positioned.

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions using oxidizing agents such as PCC or KMnO4.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like NaBH4 or LiAlH4.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions with various aryl or alkyl halides using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the chlorine atom may result in the formation of an amine derivative.

Scientific Research Applications

2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Its ability to interact with biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.

    Medicine: Research has shown that derivatives of this compound may have potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. Further studies are needed to fully understand its pharmacological properties and potential clinical applications.

    Industry: The compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the fields of materials science, catalysis, and chemical engineering.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation or induction of apoptosis.

The molecular targets and pathways involved in its mechanism of action are still under investigation. studies have shown that the compound can interact with proteins involved in key biological processes, such as DNA replication, transcription, and signal transduction.

Comparison with Similar Compounds

2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide can be compared with other similar compounds, such as:

    7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares the triazolo[1,5-a]pyrimidine core but lacks the benzamide moiety and other functional groups present in the target compound.

    5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Another similar compound with a triazole ring system, but with different substituents and structural features.

    Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with diverse biological activities. While they share some structural similarities with the target compound, their chemical properties and applications may differ significantly.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry .

Properties

CAS No.

924832-41-7

Molecular Formula

C15H12ClF2N5O2

Molecular Weight

367.74 g/mol

IUPAC Name

2-chloro-N-(6-ethyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide

InChI

InChI=1S/C15H12ClF2N5O2/c1-3-7-6(2)19-15-21-14(22-23(15)13(7)25)20-12(24)8-4-10(17)11(18)5-9(8)16/h4-5H,3H2,1-2H3,(H2,19,20,21,22,24)

InChI Key

QEVVZXIRIAJUBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N=C(NN2C1=O)NC(=O)C3=CC(=C(C=C3Cl)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.